Dechloromycorrhizin A

Nematicidal activity Anthelmintic discovery Natural product fungicide

Dechloromycorrhizin A (CAS 161815-17-4) is a non-halogenated antibiotic belonging to the mycorrhizin class of fungal metabolites, first isolated and characterized from submerged cultures of the ascomycete Lachnum papyraceum. Structurally, it contains a cyclopropa[c]benzofuran-4,7-dione core with a (1'Z)-propenyl side chain and is stereochemically defined as (1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(Z)-prop-1-enyl]-1,1a-dihydrocyclopropa[c]benzofuran-4,7-dione.

Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
CAS No. 161815-17-4
Cat. No. B12677249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDechloromycorrhizin A
CAS161815-17-4
Molecular FormulaC14H16O4
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=O)C23CC2C(OC3(C1=O)O)(C)C
InChIInChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4-/t9-,13-,14+/m0/s1
InChIKeyPIKQVDHHJWKTME-MWXCKUNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dechloromycorrhizin A (CAS 161815-17-4): A Non-Halogenated Mycorrhizin-Derived Nematicidal Antibiotic from Lachnum papyraceum


Dechloromycorrhizin A (CAS 161815-17-4) is a non-halogenated antibiotic belonging to the mycorrhizin class of fungal metabolites, first isolated and characterized from submerged cultures of the ascomycete Lachnum papyraceum [1]. Structurally, it contains a cyclopropa[c]benzofuran-4,7-dione core with a (1'Z)-propenyl side chain and is stereochemically defined as (1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(Z)-prop-1-enyl]-1,1a-dihydrocyclopropa[c][1]benzofuran-4,7-dione [2]. The compound exhibits a distinct bioactivity profile characterized by weak antimicrobial effects against Gram-positive bacteria, yeasts, and molds, but pronounced nematicidal activity [3].

Why Generic Substitution Fails: Halogenation-Dependent Activity Gradients Within the Mycorrhizin A Structural Family


Within the mycorrhizin A structural family, halogenation status is not a trivial modification but a critical determinant of both antimicrobial potency and mutagenic potential. The chlorinated analog (+)-chloromycorrhizin A exhibits the strongest antimicrobial and nematicidal activities among the class, while the brominated mycorrhizin derivatives are reported to be 'slightly less active' than their chlorine-containing counterparts [1]. Crucially, all mycorrhizin derivatives—including dechloromycorrhizin A—tested positive for mutagenicity in the Ames test, suggesting DNA-alkylating properties that may be intrinsic to the mycorrhizin pharmacophore regardless of halogenation [1]. Dechloromycorrhizin A occupies a distinct niche within this structure-activity landscape: it retains substantial nematicidal potency while lacking the halogen substituents that enhance antimicrobial breadth and cytotoxicity in chlorinated analogs [2]. Substitution with chloromycorrhizin A or brominated derivatives without empirical validation would alter both the bioactivity spectrum and the risk profile of the experimental system.

Dechloromycorrhizin A: Quantitative Differentiating Evidence Versus Halogenated Analogs


Nematicidal Potency Differentiation: Dechloromycorrhizin A Retains Efficacy Without Chlorine-Dependent Antimicrobial Enhancement

Dechloromycorrhizin A exhibits strong nematicidal activity (ND90 = 5 μg/mL) while maintaining only weak antimicrobial effects against Gram-positive bacteria, yeasts, and molds [1]. In contrast, the chlorinated analog (+)-chloromycorrhizin A demonstrates both potent nematicidal and antimicrobial activities, representing a broader-spectrum but more cytotoxic profile within the same structural scaffold [2]. The brominated mycorrhizin derivatives are explicitly reported as 'slightly less active than the chlorine-containing compounds' in antimicrobial, cytotoxic, nematicidal, and phytotoxic assays [3]. This halogenation-dependent activity gradient positions dechloromycorrhizin A as the more selective nematicidal tool among the mycorrhizin derivatives.

Nematicidal activity Anthelmintic discovery Natural product fungicide

Stereochemical Distinction: (1'Z)-Dechloromycorrhizin A as a Structurally Defined Isomer Differentiated from (1'E) Form

Dechloromycorrhizin A exists in two distinct stereoisomeric forms: (1'Z)-dechloromycorrhizin A and (1'E)-dechloromycorrhizin A, differentiated by the configuration of the propenyl side chain double bond. The (1'Z) form, isolated as compound 12 from L. papyraceum in the 1995 structure determination study, is a stereoisomer of the previously isolated dechloromycorrhizin A (compound 5) [1]. This stereochemical distinction is not merely academic; the (1'Z) configuration defines the compound's three-dimensional geometry and may influence its interaction with biological targets. Commercially available dechloromycorrhizin A (CAS 161815-17-4) is specified as the (1'Z) stereoisomer . In contrast, alternative databases list (1'E)-dechloromycorrhizin A as a distinct entity with different IUPAC nomenclature [2].

Stereochemistry Natural product chemistry Isomer characterization

Mutagenicity Liability Shared Across All Mycorrhizin Derivatives: Ames Test Positivity

All mycorrhizin derivatives tested—including dechloromycorrhizin A, chloromycorrhizin A, and brominated mycorrhizin analogs—demonstrated positive results in the Ames mutagenicity test, suggesting the presence of DNA-alkylating properties intrinsic to the mycorrhizin pharmacophore [1]. This class-wide mutagenicity liability is a critical differentiating factor when selecting among nematicidal natural products. Unlike nematicidal compounds from other structural classes (e.g., avermectins, which operate via glutamate-gated chloride channels without DNA interaction), the mycorrhizin scaffold carries an inherent genotoxicity risk that must be accounted for in experimental design and safety assessment. The brominated mycorrhizins and lachnumons were additionally noted to be 'slightly less active than the chlorine-containing compounds' across antimicrobial, cytotoxic, nematicidal, and phytotoxic assays [1].

Genotoxicity Safety pharmacology DNA alkylation

Dechloromycorrhizin A Occurs Naturally Without Exogenous Halide Supplementation

Dechloromycorrhizin A (compound 5) was isolated from standard submerged cultures of L. papyraceum without halide salt supplementation, whereas brominated mycorrhizin derivatives (compounds 16–19) required the addition of CaBr₂ to the culture medium after the onset of secondary metabolism to induce their production [1]. The non-halogenated compounds papyracon A, B, and C also showed significantly increased yields when CaBr₂ was added, indicating that halide availability modulates the biosynthetic output of this fungal system [2]. This fermentation distinction is relevant for natural product sourcing and for researchers investigating halogenase enzymology in fungal secondary metabolism.

Fermentation Natural product isolation Biosynthesis

Recommended Research and Procurement Scenarios for Dechloromycorrhizin A


Selective Nematicidal Screening in Systems Requiring Minimal Antimicrobial Interference

Based on the established bioactivity profile—strong nematicidal activity (ND90 = 5 μg/mL) combined with weak effects on Gram-positive bacteria, yeasts, and molds [1]—dechloromycorrhizin A is the preferred mycorrhizin derivative for nematode-focused screening campaigns. Chloromycorrhizin A would introduce confounding antimicrobial activity in mixed microbial-nematode systems, while dechloromycorrhizin A provides a cleaner nematicidal signal. This selectivity profile is particularly relevant for agricultural nematicide discovery where off-target effects on beneficial soil microbiota are undesirable.

Structure-Activity Relationship Studies of Halogen-Dependent Bioactivity in Mycorrhizin Scaffolds

Dechloromycorrhizin A serves as the non-halogenated baseline comparator for systematic SAR investigations of the mycorrhizin pharmacophore. The activity gradient observed across dechloromycorrhizin A, brominated mycorrhizins, and chloromycorrhizin A (where brominated derivatives are 'slightly less active than the chlorine-containing compounds' [2]) provides a framework for probing how halogen electronegativity, size, and polarizability modulate antimicrobial and nematicidal potency. Procurement of authentic dechloromycorrhizin A enables controlled comparison studies without the confounding effects of halogen substituents.

Fungal Secondary Metabolism and Halogenase Enzymology Research

The differential production requirements of mycorrhizin derivatives—where dechloromycorrhizin A is produced under standard fermentation while brominated analogs require CaBr₂ supplementation [3]—make this compound class a valuable model system for investigating halogenase enzyme specificity and halide-dependent biosynthetic pathway regulation in filamentous fungi. Researchers studying fungal natural product biosynthesis can use dechloromycorrhizin A as a reference standard for the non-halogenated pathway endpoint.

Genotoxicity and DNA-Damaging Agent Mechanistic Studies

All mycorrhizin derivatives tested positive in the Ames mutagenicity assay, suggesting DNA-alkylating properties intrinsic to the mycorrhizin core structure [2]. Dechloromycorrhizin A, lacking the halogen substituents that enhance bioactivity in chlorinated analogs, provides a defined scaffold for investigating the structural determinants of mycorrhizin-mediated DNA damage. This application scenario is relevant for researchers studying natural product mechanisms of genotoxicity and for safety assessment of mycorrhizin-derived chemical matter.

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